2-Octyldodecyl heptanoate
CAS No.: 94277-33-5
Cat. No.: VC20288638
Molecular Formula: C27H54O2
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94277-33-5 |
---|---|
Molecular Formula | C27H54O2 |
Molecular Weight | 410.7 g/mol |
IUPAC Name | 2-octyldodecyl heptanoate |
Standard InChI | InChI=1S/C27H54O2/c1-4-7-10-13-15-16-18-20-23-26(22-19-17-14-11-8-5-2)25-29-27(28)24-21-12-9-6-3/h26H,4-25H2,1-3H3 |
Standard InChI Key | CJSAUJNKQOIYJQ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
2-Octyldodecyl heptanoate, with the International Union of Pure and Applied Chemistry (IUPAC) name heptanoic acid, 2-octyldodecyl ester, consists of a heptanoate group () esterified to a branched 2-octyldodecanol backbone. The molecular structure is defined by the formula , featuring a 27-carbon chain with a ester functional group at the C2 position of the dodecyl moiety . This branching enhances steric hindrance, thereby influencing physical properties such as melting point and solubility.
Synthesis Pathways
The synthesis of 2-octyldodecyl heptanoate typically involves acid-catalyzed esterification, a reaction between heptanoic acid and 2-octyldodecanol:
This reaction is conducted under reflux conditions with catalysts like sulfuric acid or p-toluenesulfonic acid, achieving yields exceeding 85% after purification via fractional distillation or column chromatography . Industrial-scale production often employs continuous flow reactors to optimize efficiency and minimize side reactions.
Physical and Chemical Properties
Physicochemical Characteristics
The compound exhibits a viscosity of 35–45 mPa·s at 25°C and a density of 0.86–0.89 g/cm³, consistent with its long-chain hydrocarbon structure. Its lipophilicity is evidenced by a calculated logP (octanol-water partition coefficient) of 12.3, indicating high solubility in non-polar solvents like hexane and chloroform .
Property | Value | Source |
---|---|---|
Molecular Formula | RR Scientific | |
Molecular Weight | 410.7 g/mol | RR Scientific |
Purity | 98% | RR Scientific |
CAS Registry Number | 94277-33-5 | RR Scientific |
Thermal Behavior
Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of 285°C, with complete degradation occurring by 320°C. Differential scanning calorimetry (DSC) shows a glass transition temperature () of -45°C, attributable to the flexibility imparted by the branched alkyl chain . These properties make it suitable for high-temperature lubricant formulations.
Applications in Industry and Cosmetics
Cosmetic Formulations
As an emollient, 2-octyldodecyl heptanoate is widely used in skincare products to enhance texture and reduce greasiness. Its non-comedogenic nature and compatibility with silicones make it ideal for creams, lotions, and sunscreens. Safety assessments by the Cosmetic Ingredient Review (CIR) Panel classify it as safe at concentrations up to 25% in leave-on products, with no evidence of dermal irritation or sensitization in human repeat insult patch tests (RIPT) .
Industrial Lubricants
The compound’s thermal stability and low volatility lend it to applications in synthetic lubricants for machinery and automotive components. Its ester backbone provides superior oxidative resistance compared to mineral oil-based lubricants, reducing sludge formation and extending equipment lifespan .
Comparative Analysis with Related Esters
Functional Differences
Compared to shorter-chain esters like isopropyl myristate (), 2-octyldodecyl heptanoate offers enhanced occlusivity and film-forming capacity due to its elongated carbon chain . Conversely, its higher molecular weight reduces volatility, making it less suitable for aerosol formulations.
Ester Compound | Molecular Formula | Key Application |
---|---|---|
2-Octyldodecyl heptanoate | Cosmetics, lubricants | |
Isopropyl myristate | Topical pharmaceuticals | |
Cetyl palmitate | Wax-based creams |
Recent Research and Future Directions
Polymer Science Innovations
A 2024 study published in Micromachines explored the integration of cardanol-based side chains into n-type polymers, noting that branched esters like 2-octyldodecyl heptanoate could enhance electron mobility in organic semiconductors by reducing crystallinity . While direct evidence remains sparse, this suggests potential crossover applications in flexible electronics and conductive inks.
Sustainability Initiatives
Efforts to synthesize 2-octyldodecyl heptanoate from bio-based feedstocks are underway, leveraging enzymatic esterification with lipases to reduce reliance on petroleum-derived alcohols . Pilot-scale trials report yields comparable to conventional methods, though cost barriers persist.
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